(4,6-Dimethylpyrimidin-2-yl)methanamine hydrochloride
Overview
Description
“(4,6-Dimethylpyrimidin-2-yl)methanamine hydrochloride” is a chemical compound with the molecular weight of 173.65 . It is a powder at room temperature .
Synthesis Analysis
Based on 4,6-dimethylpyrimidine-2-thiol hydrochloride, a series of its novel S-substituted derivatives including bi- and tricyclic heterosystems with a combination of azines and pyrazole cycles in the molecule were synthesized .Molecular Structure Analysis
The molecular formula of “(4,6-Dimethylpyrimidin-2-yl)methanamine hydrochloride” is C7H13Cl2N3 . The InChI code is 1S/C7H11N3.2ClH/c1-5-3-6(2)10-7(4-8)9-5;;/h3H,4,8H2,1-2H3;2*1H .Physical And Chemical Properties Analysis
“(4,6-Dimethylpyrimidin-2-yl)methanamine hydrochloride” has a melting point of 244-246 degrees Celsius . It is a powder at room temperature .Scientific Research Applications
Synthesis and Structural Analysis
- Preparation and Crystal Structure Analysis: The synthesis of 4-(4,6-Dimethylpyrimidin-2-yl)-3-thio-allophanic acid methyl ester demonstrates the utility of (4,6-Dimethylpyrimidin-2-yl)methanamine hydrochloride in generating novel chemical entities. The study involved crystallographic analysis to determine the molecular and crystalline structures, highlighting its application in the design of materials with specific physical properties (Ren et al., 2006).
Biological Applications
Antimicrobial Agents
Research on the synthesis and biological evaluation of new 1-(4,6-dimethylpyrimidin-2-yl)-1′-aryl/heteroaryl- 3,3′-dimethyl-(4,5′-bipyrazol)-5-ols has shown antimicrobial properties. These compounds were tested against various bacterial strains and yeasts, indicating their potential as antimicrobial agents (Aggarwal et al., 2013).
Antifungal Effects
The antifungal efficacy of some derivatives of 4,6-Dimethylpyrimidin-2-yl)methanamine against fungi like Aspergillus terreus and Aspergillus niger was investigated, showing that certain derivatives exhibit significant antifungal activity, which could be developed into useful antifungal agents (Jafar et al., 2017).
Chemical Interactions and Compound Synthesis
- Reactions with N,N-Binucleophiles: A study on the reaction of cyanamides with N,N-binucleophiles using 4,6-dimethylpyrimidin-2-yl as a base compound led to the formation of various derivatives, illustrating the compound's versatility in synthesizing a range of chemical structures (Shestakov et al., 2006).
Safety And Hazards
“(4,6-Dimethylpyrimidin-2-yl)methanamine hydrochloride” is classified as a non-combustible, acute toxic Category 3 substance . It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
(4,6-dimethylpyrimidin-2-yl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.ClH/c1-5-3-6(2)10-7(4-8)9-5;/h3H,4,8H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVIVLYQLBOJROP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CN)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4,6-Dimethylpyrimidin-2-yl)methanamine hydrochloride | |
CAS RN |
878777-37-8 | |
Record name | 1-(4,6-dimethylpyrimidin-2-yl)methanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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